molecular formula C11H11F3O B13592875 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol

Katalognummer: B13592875
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: PFRDQTMRVOACDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol is an organic compound with the molecular formula C11H11F3O. This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol typically involves the reaction of 1-phenylcyclopropyl ketone with trifluoroacetic acid in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C)

    Solvent: Common solvents like dichloromethane or tetrahydrofuran

    Catalyst: Acid catalysts such as sulfuric acid or Lewis acids

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted cyclopropyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity or alter receptor signaling, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-one
  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(thiophen-3-yl)ethan-1-ol

Uniqueness

2,2,2-Trifluoro-1-(1-phenylcyclopropyl)ethan-1-ol stands out due to its unique trifluoromethyl group attached to a cyclopropyl ring, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential therapeutic applications make it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C11H11F3O

Molekulargewicht

216.20 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(1-phenylcyclopropyl)ethanol

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9(15)10(6-7-10)8-4-2-1-3-5-8/h1-5,9,15H,6-7H2

InChI-Schlüssel

PFRDQTMRVOACDU-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=CC=C2)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.